molecular formula C12H20N2O3 B14778155 4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid

4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B14778155
M. Wt: 240.30 g/mol
InChI Key: QYIRIGUPEBOVCY-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and rigidity. The presence of the dimethylureido group adds to its chemical versatility, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves the use of organic bases to mediate the reaction, resulting in high yields and excellent enantioselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: 4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its stability and versatility make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

4-(dimethylcarbamoylamino)bicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C12H20N2O3/c1-14(2)10(17)13-12-6-3-11(4-7-12,5-8-12)9(15)16/h3-8H2,1-2H3,(H,13,17)(H,15,16)

InChI Key

QYIRIGUPEBOVCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC12CCC(CC1)(CC2)C(=O)O

Origin of Product

United States

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